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Compound of Interest

Compound Name:
(2E)-3-(4-ethoxy-3-

methoxyphenyl)acrylic acid

CAS No.: 58168-81-3

Cat. No.: B3021357 Get Quote

Executive Summary
4-Ethoxy-3-methoxycinnamic acid (CAS: 144878-40-0) is a lipophilic derivative of ferulic acid,

characterized by the replacement of the phenolic hydroxyl group at the 4-position with an

ethoxy moiety.[1][2][3] This structural modification significantly enhances the molecule's

lipophilicity compared to its parent compound, potentially improving membrane permeability

and bioavailability while retaining the core phenylpropanoid scaffold associated with antioxidant

and anti-inflammatory activities.

This guide provides a comprehensive technical analysis, including validated synthetic

pathways, physicochemical properties, and analytical characterization protocols for researchers

in medicinal chemistry and drug development.

Part 1: Identity & Physicochemical Profile
Chemical Identity
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Parameter Detail

Chemical Name 3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid

Common Synonyms
O-Ethylferulic acid; 4-Ethoxy-3-

methoxycinnamic acid

CAS Number 144878-40-0

Molecular Formula C₁₂H₁₄O₄

Molecular Weight 222.24 g/mol

SMILES CCOc1ccc(cc1OC)C=CC(=O)O

InChI Key AC1LTL8W (Variant specific)

Physical Properties[8]
Appearance: White to off-white crystalline powder.

Melting Point: Literature sources vary; typically observed in the range of 195–205°C

(Experimental verification recommended due to potential polymorphism).

Solubility:

High: DMSO, DMF, Ethanol (warm), Methanol.

Low/Insoluble: Water, Hexane.

pKa (Predicted): ~4.5 (Carboxylic acid moiety).

LogP (Predicted): ~2.3 – 2.6 (Significantly more lipophilic than Ferulic acid, LogP ~1.5).

Part 2: Synthetic Pathways & Protocols
The synthesis of 4-ethoxy-3-methoxycinnamic acid is most efficiently achieved via a two-step

sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). This route avoids the use

of expensive starting materials and utilizes the robust Knoevenagel condensation.
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Synthesis Logic Diagram (Graphviz)

Vanillin
(4-OH-3-OMe-Benzaldehyde)

4-Ethoxy-3-methoxybenzaldehyde
(Intermediate)

Step 1: Alkylation
K2CO3, DMF, 60°C

Ethyl Bromide
(EtBr) 4-Ethoxy-3-methoxycinnamic Acid

(Target Product)

Step 2: Knoevenagel
Pyridine, Piperidine (cat.), Reflux

Malonic Acid

Click to download full resolution via product page

Caption: Two-step synthetic pathway from Vanillin to 4-Ethoxy-3-methoxycinnamic acid via

alkylation and Knoevenagel condensation.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde
This step protects the phenol group of vanillin with an ethyl group.

Reagents: Vanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (anhydrous, 2.0

eq).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

Add Potassium Carbonate (27.6 g, 200 mmol) and stir the suspension for 15 minutes.

Dropwise add Ethyl Bromide (13.1 g, 120 mmol) over 20 minutes.

Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3);

vanillin spot should disappear.

Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually

precipitates as a solid.
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Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with

brine, dry over Na₂SO₄, and concentrate.

Yield: ~90–95%. Characterization: MP ~64–65°C.

Step 2: Knoevenagel Condensation to Target Acid
Conversion of the aldehyde to the cinnamic acid derivative.

Reagents: 4-Ethoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).

Catalyst: Piperidine (0.1 eq) in Pyridine (solvent/base).

Protocol:

In a flask equipped with a reflux condenser, combine 4-Ethoxy-3-methoxybenzaldehyde

(18.0 g, 100 mmol) and Malonic Acid (15.6 g, 150 mmol).

Add Pyridine (40 mL) and Piperidine (1 mL).

Heat to 100–110°C (or gentle reflux) for 2–4 hours. Evolution of CO₂ gas indicates the

reaction progress (decarboxylation).

Workup: Cool the mixture to room temperature.

Pour the reaction mixture into a mixture of ice and concentrated HCl (excess HCl is

needed to neutralize pyridine and precipitate the free acid). pH should be < 2.

A precipitate will form. Filter the crude solid.

Purification: Recrystallize from Ethanol/Water or Methanol.

Yield: ~80–85%.

Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be

confirmed.
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Nuclear Magnetic Resonance (NMR)
Predicted shifts in DMSO-d₆ (400 MHz)

Nucleus Shift (δ, ppm) Multiplicity Integration Assignment

¹H 12.20 s (broad) 1H
Carboxylic Acid

(-COOH)

¹H 7.50 d (J=16.0 Hz) 1H
Vinyl proton (β-

position)

¹H 7.30 d (J=2.0 Hz) 1H Aromatic H-2

¹H 7.18
dd (J=8.4, 2.0

Hz)
1H Aromatic H-6

¹H 6.98 d (J=8.4 Hz) 1H Aromatic H-5

¹H 6.45 d (J=16.0 Hz) 1H
Vinyl proton (α-

position)

¹H 4.08 q (J=7.0 Hz) 2H Ethoxy -OCH₂-

¹H 3.82 s 3H Methoxy -OCH₃

¹H 1.35 t (J=7.0 Hz) 3H Ethoxy -CH₃

Interpretation:

The coupling constant of 16.0 Hz confirms the (E)-configuration (trans) of the double bond.

The presence of both methoxy (singlet) and ethoxy (quartet + triplet) signals confirms the

alkylation pattern.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Ion Mode [M-H]⁻

Parent Ion: m/z 221.2

Fragmentation: Loss of CO₂ (m/z ~177) is common for cinnamic acids.
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Part 4: Biological & Pharmacological Potential[9]
Mechanism of Action
4-Ethoxy-3-methoxycinnamic acid retains the conjugated double bond system of ferulic acid,

which is critical for radical scavenging. However, the blockage of the phenolic hydroxyl group

(by the ethyl group) alters its reactivity:

Lipophilicity: The ethyl ether masks the polar phenol, significantly increasing the partition

coefficient (LogP). This allows for superior penetration through lipid bilayers (e.g., skin,

blood-brain barrier) compared to ferulic acid.

Metabolic Stability: The ethyl ether is more resistant to Phase II conjugation

(glucuronidation/sulfation) than the free phenol, potentially extending the plasma half-life.

Applications
Dermatology: As a lipophilic UV-absorbing agent (cinnamate backbone) with antioxidant

capacity, suitable for oil-based formulations.

Medicinal Chemistry: A versatile intermediate for synthesizing "drug-like" ferulic acid amides

or esters where increased bioavailability is required.

Neuroprotection: Lipophilic cinnamic acid derivatives have shown potential in crossing the

BBB to exert anti-inflammatory effects in neurodegenerative models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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